molecular formula C21H22ClNO3 B4307023 ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No. B4307023
M. Wt: 371.9 g/mol
InChI Key: ZTYYQLCWKVEXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as CP-47,497, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in medical research. This compound is structurally similar to tetrahydrocannabinol (THC), the psychoactive component of cannabis, and has been shown to bind to the same receptors in the brain and body.

Mechanism of Action

Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate binds to the CB1 and CB2 receptors in the brain and body, which are responsible for regulating various physiological processes, including pain, inflammation, and immune function. This compound has been shown to activate these receptors, leading to a range of effects on the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects on the body, including pain relief, anti-inflammatory activity, and anti-cancer effects. This compound has also been shown to affect the immune system, with some studies suggesting that it may have immunosuppressive properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate in lab experiments is its structural similarity to THC, which allows researchers to investigate the effects of synthetic cannabinoids on the body without the legal and ethical complications associated with cannabis use. However, it is important to note that the use of synthetic cannabinoids in lab experiments may not accurately reflect the effects of cannabis use in humans, and further research is needed to fully understand the potential benefits and risks of these compounds.

Future Directions

There are numerous future directions for research on ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate and other synthetic cannabinoids. Some potential areas of investigation include the development of new synthetic cannabinoids with improved therapeutic properties, the investigation of the long-term effects of synthetic cannabinoid use on the body, and the development of new treatments for pain, inflammation, and cancer based on the biochemical and physiological effects of these compounds.

Scientific Research Applications

Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been used in numerous scientific studies to investigate the effects of synthetic cannabinoids on the body. This compound has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for medical research.

properties

IUPAC Name

ethyl 5-(3-chloropropoxy)-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-3-25-21(24)20-15(2)23(16-8-5-4-6-9-16)19-11-10-17(14-18(19)20)26-13-7-12-22/h4-6,8-11,14H,3,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYYQLCWKVEXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCCCCl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.